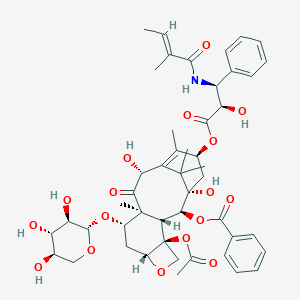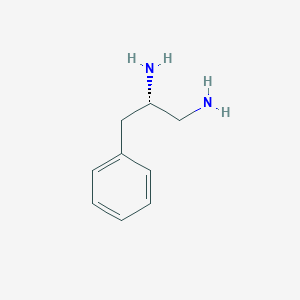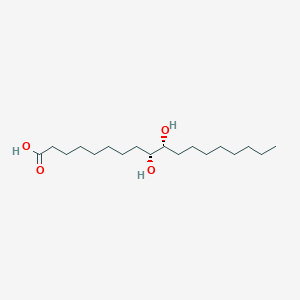
7-Xylosyl-10-deacetyltaxol B
Descripción general
Descripción
7-Xylosyl-10-Deacetyltaxol B, also known as 7-xylosyl-10-Deacetylpaclitaxel B, is a paclitaxel derivative derived from T. cuspidate . It has anti-tumor activity and inhibits the growth of S180 sarcoma .
Synthesis Analysis
The bioconversion of 7-β-xylosyl-10-deacetyltaxol or its extract was optimized and scaled up with an engineered yeast harvested from a 200-L scale high-cell-density fermentation . The optimization included the freeze-dried cell amount, dimethyl sulfoxide concentration, addition of 0.5% antifoam supplement, and substrate concentration . A 93–95% bioconversion and 83% bioconversion of 10 and 15 g/L 7-β-xylosyltaxanes in 10 L reaction volume were achieved, respectively .Molecular Structure Analysis
The molecular weight of 7-Xylosyl-10-Deacetyltaxol B is 921.98 . Its molecular formula is C48H59NO17 .Chemical Reactions Analysis
The bioconversion of 7-β-xylosyl-10-deacetyltaxol was further optimized and scaled up with the engineered yeast harvested from 200-L scale high-cell-density fermentation . The yield of 10-deacetyltaxol reached 10.58 g/L in 1 L volume with 15 g/L 7-β-xylosyl-10-deacetyltaxol .Physical And Chemical Properties Analysis
The molecular weight of 7-Xylosyl-10-Deacetyltaxol B is 921.98 . Its molecular formula is C48H59NO17 .Aplicaciones Científicas De Investigación
Anticancer Drug Synthesis
7-Xylosyl-10-deacetyltaxol B serves as a precursor in the semi-synthesis of paclitaxel , an important anticancer drug . The compound is derived from the yew tree, which naturally produces it in significant amounts. Through biocatalysis, it can be converted into 10-deacetyltaxol, which is then used to synthesize paclitaxel. This process is crucial due to the low natural occurrence of paclitaxel in yew trees and the high demand for this potent anticancer agent.
Biocatalysis in Industrial Production
The compound is pivotal in the scale-up biocatalysis for industrial production. Engineered yeast strains have been developed to optimize the bioconversion of 7-Xylosyl-10-deacetyltaxol B to its more valuable forms . This optimization includes adjusting factors like cell amount, solvent concentration, and substrate concentration, significantly enhancing the yield and making the process economically viable for large-scale production.
Pharmacological Research
In pharmacology, 7-Xylosyl-10-deacetyltaxol B is studied for its potential to inhibit the growth of S180 sarcoma, showcasing its anti-tumor activity . This research is vital for developing new therapeutic strategies and understanding the compound’s mechanism of action against various cancer cells.
Biochemical Studies
Biochemically, the compound is of interest due to its role in microbial hydrolysis. Studies have shown that certain bacterial strains can convert 7-Xylosyl-10-deacetyltaxol B into useful intermediates for the semi-synthesis of taxane-based anticancer drugs . This conversion is a key focus area in biochemistry, aiming to find efficient and sustainable methods for drug synthesis.
Biotechnology Applications
In biotechnology, the compound’s bioconversion process is a model for green industrial technologies. It represents a method of transforming low-value, renewable natural materials into high-value products . This application is particularly important in the context of sustainable resource utilization and environmental conservation.
Environmental Science Implications
The sustainable production of 7-Xylosyl-10-deacetyltaxol B aligns with environmental science goals. The biocatalysis process minimizes waste and utilizes renewable resources, contributing to the protection and sustainable use of natural resources . This is increasingly important as the global demand for eco-friendly industrial processes grows.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,12-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H59NO17/c1-8-23(2)41(57)49-33(26-15-11-9-12-16-26)36(54)43(59)63-29-20-48(60)40(65-42(58)27-17-13-10-14-18-27)38-46(7,39(56)35(53)32(24(29)3)45(48,5)6)30(19-31-47(38,22-62-31)66-25(4)50)64-44-37(55)34(52)28(51)21-61-44/h8-18,28-31,33-38,40,44,51-55,60H,19-22H2,1-7H3,(H,49,57)/b23-8+/t28-,29+,30+,31-,33+,34+,35-,36-,37-,38+,40+,44+,46-,47+,48-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOWLIDDDUBAEI-ZVZSAYPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)OC6C(C(C(CO6)O)O)O)(C(=O)C(C(=C2C)C3(C)C)O)C)OC(=O)C7=CC=CC=C7)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)(C(=O)[C@@H](C(=C2C)C3(C)C)O)C)OC(=O)C7=CC=CC=C7)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H59NO17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601309623 | |
| Record name | 10-Deacetyl-7-xylosyltaxol B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601309623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
922.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Xylosyl-10-deacetyltaxol B | |
CAS RN |
90332-64-2 | |
| Record name | 10-Deacetyl-7-xylosyltaxol B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90332-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Deacetyl-7-xylosyltaxol B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601309623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![4-[2-(Cyclopropylmethoxy)ethyl]phenol](/img/structure/B24223.png)